molecular formula C16H17N3OS B11978429 N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide

N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide

Cat. No.: B11978429
M. Wt: 299.4 g/mol
InChI Key: AOZRRFQBIVGDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[(2-Methylphenyl)carbamothioyl]amino}methyl)benzamide is a benzamide derivative featuring a thiourea (-NHC(S)NH-) moiety linked via an aminomethyl bridge to a 2-methylphenyl group. This compound belongs to a class of N-acylthioureas, which are widely studied for their diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[[(2-methylphenyl)carbamothioylamino]methyl]benzamide

InChI

InChI=1S/C16H17N3OS/c1-12-7-5-6-10-14(12)19-16(21)18-11-17-15(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,20)(H2,18,19,21)

InChI Key

AOZRRFQBIVGDKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide typically involves the reaction of 2-methylphenyl isothiocyanate with benzamide in the presence of a suitable base. The reaction proceeds through the formation of a thiourea intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Amines, alcohols; reaction temperature25-50°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating downstream signaling pathways. The thiourea moiety plays a crucial role in the binding affinity and specificity of the compound, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural analogs of N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide

Compound Name Substituents/Modifications Key Applications/Findings Reference ID
N-((2-Acetylphenyl)carbamothioyl)benzamide 2-Acetylphenyl instead of 2-methylphenyl Exhibits antiviral potential via molecular docking; strong hydrogen bonding interactions
N-((4-Chlorophenyl)carbamothioyl)benzamide 4-Chlorophenyl substituent Corrosion inhibitor (73% efficiency in H₂SO₄); para-substituent enhances activity
N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide Pyridine ring substitution Antioxidant activity (43% DPPH scavenging); validated HPLC method
N-(Diethylcarbamothioyl)benzamide Diethylamine instead of aminomethyl linker Component in metal complexes for antibacterial applications
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide 4-Hydroxyphenyl substitution 86.6% antioxidant inhibition; phenolic group enhances activity

Physicochemical Properties

Table 2: Spectroscopic and Crystallographic Data

Compound IR Peaks (cm⁻¹) NMR Features Crystallographic System Key Interactions Reference ID
Target Compound ν(C=O) ~1670, ν(C=S) ~1250, ν(N-H) ~3300 Aromatic protons (δ 7.2–8.1), CH₃ (δ 2.3) Not reported Likely C–H/S, N–H/O hydrogen bonds N/A
N-((2-Acetylphenyl)carbamothioyl)benzamide ν(C=O) 1671, ν(C=S) 1261 Acetyl CH₃ (δ 2.6), aromatic δ 7.3–8.2 Triclinic C–H/O, N–H/O intramolecular
N-(Di-n-propylcarbamothioyl)cyclohexanecarboxamide ν(C=O) 1640, ν(C=S) 1245 Cyclohexane protons (δ 1.2–2.5) Monoclinic Intermolecular N–H/S

Key Observations :

  • The 2-methylphenyl group in the target compound may reduce solubility compared to polar substituents (e.g., 4-hydroxyphenyl in ).
  • Thiourea derivatives consistently show ν(C=S) stretches near 1250 cm⁻¹ and ν(N-H) near 3300 cm⁻¹, confirming the presence of the thiourea moiety .

Key Trends :

  • Antioxidant Activity : Electron-donating groups (e.g., methoxy, hydroxyl) enhance radical scavenging .
  • Antiviral Potential: Thiourea derivatives with acetyl or heterocyclic substituents show strong protein-ligand interactions .
  • Corrosion Inhibition : Substituent position (para > meta) and electronegativity (Cl > CH₃) influence adsorption efficiency .

Biological Activity

N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: C16H18N2OSC_{16}H_{18}N_2OS. The compound features a benzamide backbone with a carbamothioyl group and an amino group attached to a methyl-substituted phenyl ring. This configuration suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, primarily through inhibition of key enzymes and modulation of cellular pathways:

  • Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown significant HDAC inhibitory activity, which is crucial in cancer therapy as it can lead to reactivation of tumor suppressor genes and inhibition of tumor growth .
  • Kinase Inhibition : Compounds with structural similarities have been identified as dual inhibitors of Bcr-Abl and HDAC, demonstrating antiproliferative effects against various cancer cell lines, including leukemia and prostate cancer .
  • Glycosylceramidase Activity : In certain studies, related compounds have been shown to enhance enzyme activity in cell-based assays, indicating potential therapeutic benefits in lysosomal storage diseases .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : The dual inhibition of HDAC and Bcr-Abl highlights its potential as an anticancer agent. Studies have reported that similar compounds can significantly reduce cell proliferation in cancer models .
  • Neurodegenerative Diseases : Modulation of enzyme activity related to glycosphingolipid metabolism presents opportunities for treating conditions like Gaucher disease .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antiproliferative Studies : A study demonstrated that specific benzamide derivatives exhibited potent antiproliferative effects against human leukemia cell lines (K562) and prostate cancer cells (DU145), suggesting that modifications to the benzamide structure can enhance therapeutic efficacy .
  • Enzyme Activity Modulation : Research involving induced pluripotent stem cells (iPSCs) showed that certain analogs could increase glycosylceramidase activity, leading to improved clearance of pathological substrates in neuron-like cells derived from patients .

Data Table of Biological Activities

Compound NameBiological ActivityTarget EnzymeEffect
NCGC607Non-inhibitory PCGcaseIncreased activity in patient-derived fibroblasts
6aAntiproliferativeBcr-AblSignificant reduction in K562 cell proliferation
6mAntiproliferativeHDACInduced apoptosis in DU145 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.